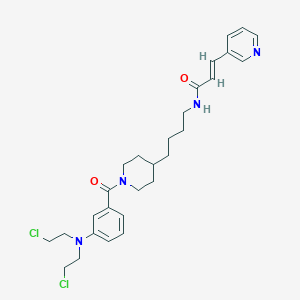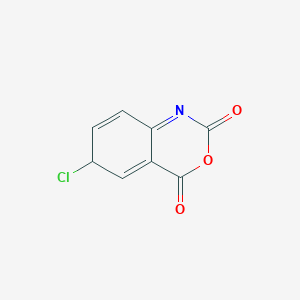
6-Chlorossatin Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroisatoic anhydride, also known as 6-chloro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione, is an organic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . This compound is a derivative of isatoic anhydride and is characterized by the presence of a chlorine atom at the 5-position of the benzene ring. It appears as a white to light yellow powder and is used in various chemical syntheses and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloroisatoic anhydride can be synthesized from 5-chloro indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . Another common method involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group .
Industrial Production Methods: Industrial production of 5-chloroisatoic anhydride typically involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . This method is preferred due to its higher yields and reduced toxicity compared to traditional methods involving phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with amines .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, 5-chloroisatoic anhydride hydrolyzes to form carbon dioxide and anthranilic acid.
Alcoholysis: Reaction with alcohols produces esters and carbon dioxide.
Amines: Amines can open the anhydride ring, leading to the formation of amides.
Major Products: The major products formed from these reactions include anthranilic acid, esters, and amides, depending on the reagents used .
Applications De Recherche Scientifique
5-Chloroisatoic anhydride is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of pyridine facilitates proton transfers during these reactions .
Comparaison Avec Des Composés Similaires
Isatoic Anhydride: The parent compound from which 5-chloroisatoic anhydride is derived.
5-Fluoroisatoic Anhydride: Similar structure but with a fluorine atom instead of chlorine.
5-Nitroisatoic Anhydride: Contains a nitro group at the 5-position, which significantly alters its reactivity and applications.
Uniqueness: 5-Chloroisatoic anhydride is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of specific pharmaceutical compounds and as a reagent in various chemical reactions .
Propriétés
Formule moléculaire |
C8H4ClNO3 |
|---|---|
Poids moléculaire |
197.57 g/mol |
Nom IUPAC |
6-chloro-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
Clé InChI |
ZXWJMBCIVHCFGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)OC(=O)C2=CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


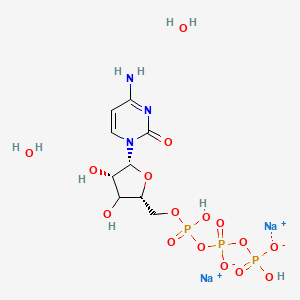

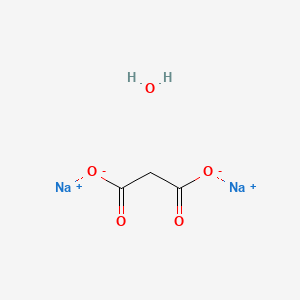

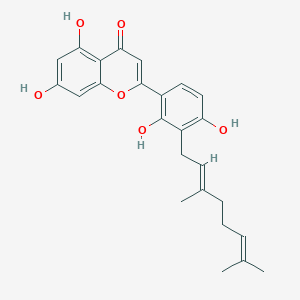
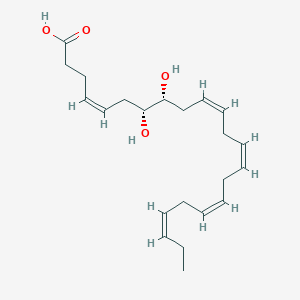
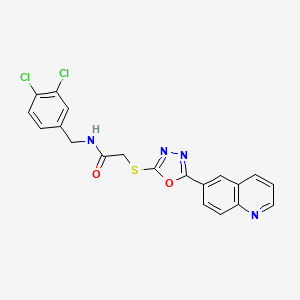




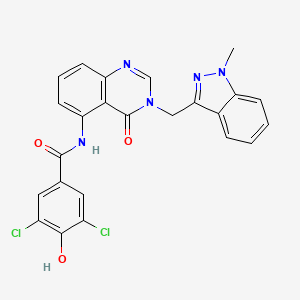
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
